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Executive Summary

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is gaining significant
attention for its potential as an anti-cancer agent. While its primary mechanism of action has
historically been attributed to the inhibition of cyclooxygenase (COX) enzymes, a growing body
of evidence reveals that Diclofenac exerts potent anti-tumor effects through a variety of novel,
COX-independent cellular targets. This technical guide provides an in-depth exploration of
these mechanisms, presenting quantitative data, detailed experimental protocols, and visual
representations of the key signaling pathways involved. Diclofenac has been shown to
modulate critical cellular processes including cancer metabolism, oncogenic signaling, cell
cycle progression, apoptosis, and the tumor microenvironment. Its ability to inhibit MYC
expression, disrupt lactate transport, interfere with microtubule dynamics, and alter iron
metabolism underscores its multi-targeted anti-neoplastic potential.[1][2][3] This document
serves as a comprehensive resource for researchers and drug development professionals
seeking to understand and leverage the complex anti-cancer activities of Diclofenac.

Core Cellular Targets and Mechanisms of Action

Beyond its established role as a COX inhibitor, Diclofenac's anti-cancer properties are linked to
its influence on several crucial cellular pathways.[4][5]
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COX-Independent Inhibition of MYC and Glucose
Metabolism

A significant novel mechanism of Diclofenac is its ability to interfere with cancer cell
metabolism, a pathway distinct from its anti-inflammatory effects.[1] Diclofenac has been
shown to significantly reduce the expression of the MYC oncogene, a key regulator of cell
growth, proliferation, and metabolism.[1][6] This downregulation of MYC leads to a cascade of
effects on glucose metabolism, including:

o Decreased Glucose Transporter 1 (GLUT1) Expression: Reduced GLUT1 levels impair the
ability of cancer cells to uptake glucose, their primary energy source.[1][7]

« Inhibition of Lactate Dehydrogenase A (LDHA): Diclofenac inhibits the expression and
activity of LDHA, a critical enzyme in the glycolytic pathway that converts pyruvate to lactate.

[1][6]

o Blocked Lactate Efflux: The drug directly inhibits monocarboxylate transporter 1 (MCT1),
leading to the intracellular accumulation of lactate and a decrease in lactate secretion.[1][8]
This intracellular acidification can disrupt cellular processes and impair proliferation.[1]

These metabolic alterations, often referred to as targeting the Warburg effect, deprive cancer
cells of the energy required for rapid growth.[6] Studies in melanoma, leukemia, and breast
cancer cells have confirmed these effects, demonstrating that Diclofenac can inhibit glycolysis
and suppress tumor growth.[1][7][9]
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Diclofenac's Impact on MYC and Glycolysis
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Diclofenac inhibits MYC and lactate transport.

Modulation of Wnt/-Catenin Signaling

The Wnt/(-catenin signaling pathway is frequently deregulated in cancers, including
glioblastoma.[10] Diclofenac has been identified as an inhibitor of this pathway.[10][11] It acts
by increasing the phosphorylation of B-catenin, which targets it for degradation.[10] This
prevents the accumulation and nuclear translocation of 3-catenin, thereby reducing the
expression of its downstream target genes, such as Axin2, cyclin D1, and c-Myc.[10][12] By
attenuating this signaling cascade, Diclofenac can significantly reduce the proliferation, colony
formation, and migration of glioblastoma cells.[10]
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Diclofenac's Inhibition of Wnt/f-Catenin Pathway

Diclofenac

increases

[3-catenin Phosphorylation

prevents nuclear
translocation

Nuclear B-catenin

Target Genes

(c-Myc, Cyclin D1)

Cell Proliferation
& Migration

Click to download full resolution via product page

Diclofenac attenuates Wnt/B-catenin signaling.

Disruption of Microtubule Dynamics and Autophagy
Flux
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Recent studies have identified microtubules as a direct cellular target of Diclofenac.[2][13] By
binding to and destabilizing microtubules, Diclofenac induces mitotic arrest, leading to cell
death.[2][13] This inhibition of microtubule polymerization also compromises autophagic flux,
the cellular process for degrading and recycling damaged components.[13] The impairment of
autophagy leads to the accumulation of reactive oxygen species (ROS) and fragmentation of
mitochondria, ultimately triggering apoptosis.[2][13] This mechanism is particularly effective in
cancer cells with high basal autophagy rates, such as pancreatic cancer.[2]

Induction of Apoptosis and Cell Cycle Arrest

Diclofenac promotes cancer cell death through multiple pro-apoptotic mechanisms.[4][11] It can
induce apoptosis by:

e Enhancing ROS Production: Diclofenac treatment leads to increased mitochondrial ROS,
which can trigger apoptotic pathways.[4][13]

e Activating p53 Signaling: In esophageal squamous cell carcinoma (ESCC), Diclofenac was
shown to increase the expression of the tumor suppressor p53, a key mediator of apoptosis.
[14]

« Inhibiting NF-kB Activity: By inhibiting the pro-survival NF-kB pathway, Diclofenac sensitizes
cells to apoptosis.[4]

e Modulating AP-1 Transcription Factors: In myeloid leukemia cells, Diclofenac elevates levels
of activator protein-1 (AP-1) transcription factors, leading to the induction of GADD45a and
activation of the JNK pathway, which culminates in apoptosis.[4][15]

In addition to inducing apoptosis, Diclofenac can halt the cancer cell cycle.[4] It upregulates cell
cycle inhibitory proteins like p21 and p27 while downregulating proliferation inducers such as
E2F1 transcription factor and cyclin D1.[4][11] This leads to cell cycle arrest, primarily at the
G2/M checkpoint, preventing cancer cells from dividing.[16]

Impact on Iron Metabolism and Hepcidin Regulation

A novel and clinically relevant target of Diclofenac is iron metabolism, particularly in liver cancer
cells.[3][17] Diclofenac has been found to strongly increase the production of hepcidin, the
master regulator of iron balance.[17][18] Hepcidin reduces iron uptake from the intestine and
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limits its release from storage.[3] In liver cancer cells, Diclofenac amplifies hepcidin expression
by stabilizing the interaction of bone morphogenic protein (BMP) with its receptor.[17] This
effect, which is less pronounced in healthy liver cells, can lead to systemic iron deficiency and
anemia, a common comorbidity in cancer patients.[3][18] Understanding this mechanism is
crucial for managing pain in cancer patients and suggests that co-inhibition of the BMP
receptor could be a strategy to counteract this side effect.[17]

Immunomodulatory Effects

Diclofenac also modulates the tumor microenvironment and anti-tumor immunity. By inhibiting
the production of prostaglandin E2 (PGE2), Diclofenac can alleviate the immunosuppressive
effects of PGE2 on anti-tumor immunity.[5][19] Furthermore, recent studies show that topical
Diclofenac can induce the infiltration of immune cells into skin lesions.[4][20] It also affects
voltage-dependent potassium channels (Kv1.3), which play a role in lymphocyte activation,
suggesting a direct immunomodulatory effect.[4] These properties are being explored in clinical
trials combining Diclofenac with immunotherapy in non-small cell lung cancer (NSCLC) to
enhance the immune system's ability to fight cancer.[21][22]

Quantitative Data Summary

The anti-cancer effects of Diclofenac have been quantified across numerous studies and
cancer types. The following tables summarize key findings.

Table 1: Inhibitory Concentrations of Diclofenac in Various Cancer Cell Lines
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Concentration

Cancer Type Cell Line(s) Endpoint (M) Citation
M
IC50
Colon Cancer HT-29 , _ 55 [19]
(Proliferation)
IC50
Colon Cancer SW480 ) ) 37 [19]
(Proliferation)
IC50
Colon Cancer DLD-1 ) ] 170 [19]
(Proliferation)
) EC50 (Mitotic
Cervical Cancer HelLa 170 [13]
Arrest)
) LD50 (Cell
Cervical Cancer HelLa 200 [13]
Death)
Significant
Ovarian Cancer HEY, OVCARS5 Viability 50 [5]
Reduction
Significant
Ovarian Cancer UCI-101 Viability 250 [5]
Reduction
Myeloid Viability
_ U937 _ 100 - 200 [1]
Leukemia Reduction (72h)
Esophageal Apoptosis
TE11, KYSE150 ] 200 [14]
Cancer Induction
) In vitro Cell
Pancreatic
PANCO02 Number 10-50 [23]
Cancer )
Reduction

Table 2: Effects of Diclofenac on Gene and Protein Expression

© 2025 BenchChem. All rights reserved.

7/15

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4720497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138099/
https://ecancer.org/en/journal/article/610-repurposing-drugs-in-oncology-redo-diclofenac-as-an-anti-cancer-agent
https://ecancer.org/en/journal/article/610-repurposing-drugs-in-oncology-redo-diclofenac-as-an-anti-cancer-agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Target Cancer Type / Diclofenac Observed Citati
itation
Molecule Cell Line Concentration  Effect
Melanoma, Significant
c-MYC Leukemia, 0.2-0.4mM decrease in [1]
Carcinoma expression
Significant
Melanoma, )
GLUT1 0.2-0.4 mM decrease in [1][7]
TNBC _
expression
Significant
LDHA Melanoma 0.2-0.4mM decrease in [1]
expression
Significant
MCT1 Melanoma 0.2-0.4mM decrease in [1]
expression
Reduced
B-catenin Glioblastoma Not specified cytoplasmic and [10]
nuclear levels
) ) - Reduced
Cyclin D1 Glioblastoma Not specified ) [10]
expression
Esophageal
N Increased
p53 (TE11, Not specified ] [14]
expression
KYSE150)
Strongl
o Liver Cancer - g Y
Hepcidin Cell Not specified amplified [17][18]
ells
expression
Table 3: In Vivo Effects of Diclofenac on Tumor Growth
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Diclofenac

Cancer Model Animal Model Outcome Citation
Dose
Ovarian Cancer Athymic Nude ) 33% reduction in
) 18 mg/kg (i.p.) [5]
(HEY) Mice tumor growth

Pancreatic S
) 60% reduction in
Cancer Mice 30 mg/kg [23]

tumor weight
(PANCO02)

Significant
Esophageal

Syngeneic Mice 15 mg/kg (i.p. decrease in 14
Cancer (AKR) yng ok (ip. 4]

tumor burden

Key Experimental Methodologies

The following protocols are representative of the methods used to investigate the cellular
targets of Diclofenac.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Diclofenac on the metabolic activity and
proliferation of cancer cells.

o Cell Seeding: Plate cancer cells (e.g., TE11, KYSE150) in a 96-well plate at a density of 5 x
108 cells per well in 100 pL of complete medium.[14] Incubate for 24 hours to allow for cell
attachment.

o Treatment: Prepare serial dilutions of Diclofenac (e.g., 6.25 to 200 uM) in culture medium.
[14] Remove the old medium from the wells and add 100 pL of the Diclofenac-containing
medium or vehicle control (e.g., 0.07% DMSO).[14]

 Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified
incubator with 5% CO32.[14]

e MTT Addition: Add 15 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.[14] During this time, viable cells with active mitochondrial reductases will
convert the yellow MTT tetrazolium salt into purple formazan crystals.
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» Solubilization: Add 100 pL of MTT solubilizing agent (e.g., DMSO or a solution of 10% SDS
in 0.01 M HCI) to each well to dissolve the formazan crystals.

e Measurement: Measure the absorbance at 560 nm using a microplate reader.[14]

e Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

This method is used to detect changes in the expression levels of target proteins (e.g., c-Myc,
GLUT1, B-catenin) following Diclofenac treatment.

Cell Lysis: Treat cells with Diclofenac for the desired time. Wash cells with ice-cold PBS and
lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein
assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 ug) by boiling in Laemmli
sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine
serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room
temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
target protein (e.g., anti-c-Myc, anti-p53) overnight at 4°C with gentle agitation.[14]

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.[14]
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» Detection: Wash the membrane again three times with TBST. Detect the protein bands using
an enhanced chemiluminescence (ECL) substrate and an imaging system.

e Analysis: Quantify band intensity using densitometry software. Normalize the target protein
levels to a loading control (e.g., B-actin or GAPDH) to ensure equal protein loading.[14]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after Diclofenac
treatment.

o Cell Treatment and Collection: Plate cells and treat with Diclofenac (e.g., 200 uM for 48
hours).[14] Harvest both adherent and floating cells. Wash the collected cells with cold PBS.

e Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled
Annexin V (e.g., Annexin V-FITC) and Propidium lodide (PI) to the cell suspension.

 Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

e Analysis: Analyze the stained cells using a flow cytometer.

o

Live cells: Annexin V-negative and Pl-negative.

[¢]

Early apoptotic cells: Annexin V-positive and Pl-negative.

[¢]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[e]

Necrotic cells: Annexin V-negative and PI-positive.

e Quantification: Determine the percentage of cells in each quadrant using flow cytometry
analysis software.
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Typical Experimental Workflow for In Vitro Analysis
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Workflow for in vitro analysis of Diclofenac.

Conclusion and Future Directions

The evidence strongly indicates that Diclofenac is more than a simple anti-inflammatory agent;
it is a multi-targeted drug with significant potential in oncology.[4][5] Its ability to simultaneously
disrupt cancer metabolism, inhibit key oncogenic signaling pathways like Wnt/p-catenin and
MYC, and induce cell cycle arrest and apoptosis presents a compelling case for its repurposing
in cancer therapy.[1][10] Furthermore, its immunomodulatory properties and impact on iron
homeostasis open new avenues for combination therapies and patient management.[17][21]

Future research should focus on:

« Clinical Validation: Conducting well-designed clinical trials to validate the preclinical findings,
particularly in combination with standard-of-care chemotherapies, targeted therapies, and

immunotherapies.[5]
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» Biomarker Identification: Identifying predictive biomarkers to determine which patient
populations are most likely to benefit from Diclofenac treatment.

e Optimizing Drug Delivery: Developing novel formulations or delivery systems to enhance
tumor-specific targeting and minimize potential systemic side effects.

e Mechanism Elucidation: Further dissecting the molecular interactions between Diclofenac
and its novel targets to refine its therapeutic application and potentially design more potent
derivatives.

By continuing to explore these novel cellular targets, the scientific community can unlock the
full therapeutic potential of this old drug in the modern fight against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New Aspects of an Old Drug — Diclofenac Targets MYC and Glucose Metabolism in Tumor
Cells - PMC [pmc.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]
¢ 3. youtube.com [youtube.com]
e 4. mdpi.com [mdpi.com]

¢ 5. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer
[ecancer.org]

o 6. researchgate.net [researchgate.net]

o 7. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast
cancer cells by targeting the c-Myc pathway - PMC [pmc.ncbi.nim.nih.gov]

o 8. New Aspects of an Old Drug — Diclofenac Targets MYC and Glucose Metabolism in Tumor
Cells | Scilit [scilit.com]

» 9. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast
cancer cells by targeting the c-Myc pathway - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b056750?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706586/
https://www.mdpi.com/2076-3921/11/5/1009
https://www.youtube.com/watch?v=1VU-uTivY30
https://www.mdpi.com/2072-6694/14/18/4385
https://ecancer.org/en/journal/article/610-repurposing-drugs-in-oncology-redo-diclofenac-as-an-anti-cancer-agent
https://ecancer.org/en/journal/article/610-repurposing-drugs-in-oncology-redo-diclofenac-as-an-anti-cancer-agent
https://www.researchgate.net/figure/Effects-of-diclofenac-on-tumor-cells_fig9_250925751
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027724/
https://www.scilit.com/publications/ad2b92409a7afb1f878441e447eeee44
https://www.scilit.com/publications/ad2b92409a7afb1f878441e447eeee44
https://pubmed.ncbi.nlm.nih.gov/33850556/
https://pubmed.ncbi.nlm.nih.gov/33850556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 10. Nonsteroidal anti-inflammatory drugs diclofenac and celecoxib attenuates Wnt/[3-
catenin/Tcf signaling pathway in human glioblastoma cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer
and Complex Diseases - PMC [pmc.ncbi.nim.nih.gov]

e 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

e 13. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by
Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

» 14. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53
induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

o 15. researchgate.net [researchgate.net]

» 16. Diclofenac inhibits lactate formation and efficiently counteracts local immune suppression
in a murine glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

e 17. Diclofenac and acetaminophen dim the acute-phase response but amplify expression of
the iron regulator hepcidin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 18. oncologynews.com.au [oncologynews.com.au]

e 19. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. researchgate.net [researchgate.net]

e 21. Diclofenac + Immunotherapy for Lung Cancer - Recruiting Participants for Phase Phase
2 Clinical Trial 2025 | Power | Power [withpower.com]

o 22. Diclofenac for the Treatment of Patients with Metastatic Non-small Cell Lung Cancer on
Single Agent Immunotherapy [georgiacancerinfo.org]

o 23. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation
of VEGF Levels and Arginase Activity - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Novel Cellular Targets of
Diclofenac in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056750#novel-cellular-targets-of-diclofenac-in-
cancer-cells]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24013885/
https://pubmed.ncbi.nlm.nih.gov/24013885/
https://pubmed.ncbi.nlm.nih.gov/24013885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9496891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9496891/
https://scholars.uthscsa.edu/en/publications/nonsteroidal-anti-inflammatory-drugs-diclofenac-and-celecoxib-att/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215983/
https://www.researchgate.net/figure/Gene-expression-profiling-of-Diclofenac-treated-AML-cells-Prior-gene-expression_fig5_51476990
https://pubmed.ncbi.nlm.nih.gov/22752934/
https://pubmed.ncbi.nlm.nih.gov/22752934/
https://pubmed.ncbi.nlm.nih.gov/41218607/
https://pubmed.ncbi.nlm.nih.gov/41218607/
https://oncologynews.com.au/tumour-stream/gi/how-painkillers-can-contribute-to-anaemia-in-cancer-patients/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720497/
https://www.researchgate.net/figure/Diclofenac-induced-an-increased-immune-response-A-E-Immunohistochemical-staining-of_fig4_334209518
https://www.withpower.com/trial/diclofenac-immunotherapy-for-lung-cancer-8548a
https://www.withpower.com/trial/diclofenac-immunotherapy-for-lung-cancer-8548a
https://www.georgiacancerinfo.org/clinical-trials/detail/5870
https://www.georgiacancerinfo.org/clinical-trials/detail/5870
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939880/
https://www.benchchem.com/product/b056750#novel-cellular-targets-of-diclofenac-in-cancer-cells
https://www.benchchem.com/product/b056750#novel-cellular-targets-of-diclofenac-in-cancer-cells
https://www.benchchem.com/product/b056750#novel-cellular-targets-of-diclofenac-in-cancer-cells
https://www.benchchem.com/product/b056750#novel-cellular-targets-of-diclofenac-in-cancer-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

